5-bromo-2,3-dihydro-1H-inden-2-amine

Descripción

BenchChem offers high-quality 5-bromo-2,3-dihydro-1H-inden-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2,3-dihydro-1H-inden-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

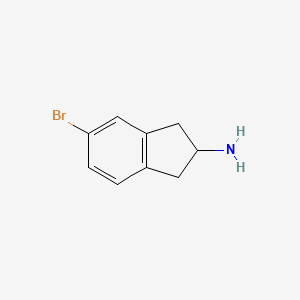

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAVYCTUVYJSMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461613 | |

| Record name | 5-BROMO-INDAN-2-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73536-88-6 | |

| Record name | 5-BROMO-INDAN-2-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-bromo-2,3-dihydro-1H-inden-2-amine chemical properties

An In-Depth Technical Guide to 5-bromo-2,3-dihydro-1H-inden-2-amine: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

5-bromo-2,3-dihydro-1H-inden-2-amine, also known as 5-bromo-2-aminoindane, is a synthetic organic compound that has garnered significant interest within the field of medicinal chemistry. As a derivative of 2-aminoindane, it belongs to a class of compounds recognized for their activity within the central nervous system (CNS).[1][2] The aminoindane scaffold is structurally related to amphetamine and its analogues, and compounds from this family are known to act as monoamine releasing agents, influencing the levels of key neurotransmitters such as dopamine, norepinephrine, and serotonin.[1][2]

The strategic placement of a bromine atom on the aromatic ring at the 5-position makes 5-bromo-2,3-dihydro-1H-inden-2-amine a particularly valuable and versatile building block for drug discovery and development. This functionalization provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for screening and optimization. Its utility is especially pronounced in the development of selective receptor agonists or antagonists for neurological and psychiatric disorders.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important research chemical.

Physicochemical and Structural Properties

5-bromo-2,3-dihydro-1H-inden-2-amine is a primary amine with a rigid bicyclic core. The indane structure imparts conformational constraint, which can be advantageous in designing molecules with high receptor specificity. The compound is typically supplied as a white to off-white solid, often in the form of a hydrobromide or hydrochloride salt to improve stability and handling.[4]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-bromo-2,3-dihydro-1H-inden-2-amine | PubChem[5] |

| Synonyms | 5-Bromo-2-aminoindane, 5-Bromoindan-2-ylamine | PubChem[5][6] |

| CAS Number | 73536-88-6 | PubChem[5] |

| Molecular Formula | C₉H₁₀BrN | PubChem[5] |

| Molecular Weight | 212.09 g/mol | PubChem[5] |

| Appearance | White to off-white solid | Chemicalbook[4] |

| Melting Point | >290 °C (hydrobromide salt) | Chemicalbook[4] |

| Storage | Store at 2-8°C under inert gas | Chemicalbook[4] |

Computed Properties (from PubChem CID: 11298795) [5]

-

XLogP3: 2.2

-

Hydrogen Bond Donor Count: 1

-

Hydrogen Bond Acceptor Count: 1

-

Rotatable Bond Count: 1

Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three aromatic protons will appear as multiplets in the downfield region (~7.0-7.5 ppm). The benzylic protons (CH₂) and the methine proton (CH) of the five-membered ring will be found in the aliphatic region (~2.5-3.5 ppm), likely exhibiting complex splitting patterns due to coupling with each other. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.[8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals. The aromatic carbons will resonate in the ~120-145 ppm range, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects. The aliphatic carbons of the indane core will appear further upfield, typically between 30 and 50 ppm.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine group in the 3300-3400 cm⁻¹ region. C-H stretches for the aromatic and aliphatic groups will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.[8]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak of roughly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the amino group and cleavage of the five-membered ring.

Synthesis and Reactivity

The synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine typically starts from a corresponding ketone, 5-bromo-1-indanone, which is commercially available.[10][11] A common synthetic route involves reductive amination.

Caption: General synthetic workflow for 5-bromo-2,3-dihydro-1H-inden-2-amine.

Exemplary Protocol: Reductive Amination

-

Oxime Formation: 5-Bromo-1-indanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The mixture is typically heated to drive the condensation reaction to completion, forming the corresponding oxime.

-

Reduction of the Oxime: The isolated oxime intermediate is then reduced to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with chemical reducing agents like sodium cyanoborohydride (NaBH₃CN).

-

Workup and Purification: Following the reduction, an aqueous workup is performed to remove inorganic byproducts. The product is extracted into an organic solvent, dried, and purified, typically by column chromatography or by crystallization of a salt (e.g., hydrochloride or hydrobromide).

The reactivity of this molecule is dominated by two key features: the primary amine and the aryl bromide.

-

Amine Reactivity: The nucleophilic primary amine can readily undergo acylation, alkylation, and sulfonylation reactions, allowing for the introduction of a wide array of functional groups.

-

Aryl Bromide Reactivity: The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[12] This enables the facile introduction of new aryl, alkyl, or amino substituents at the 5-position of the indane core, which is a cornerstone of modern medicinal chemistry for generating molecular diversity.[12][13]

Applications in Drug Discovery and Medicinal Chemistry

The primary value of 5-bromo-2,3-dihydro-1H-inden-2-amine lies in its role as a versatile scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3]

Scaffold for CNS Drug Candidates

The rigid indane framework helps to lock the orientation of the amine substituent, which can lead to improved selectivity and potency for specific receptor subtypes. The parent compound, 2-aminoindane, is a known monoamine releasing agent that acts as a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] By modifying the scaffold, researchers can fine-tune these activities.

Derivatization via Cross-Coupling

The true synthetic power of this molecule is realized through the derivatization of the bromo-substituent. This allows for systematic Structure-Activity Relationship (SAR) studies. For example, a Suzuki coupling reaction can be employed to append various aryl or heteroaryl groups, exploring how changes in steric and electronic properties at this position affect biological activity.

Caption: Derivatization strategies for 5-bromo-2,3-dihydro-1H-inden-2-amine.

These derivatization strategies have been used to develop compounds with a range of biological activities, including potential treatments for depression, anxiety, and neurodegenerative diseases. The bromo-isatin scaffold, a related structural motif, has been used to develop potent anticancer agents, highlighting the broad utility of such halogenated intermediates in medicinal chemistry.

Safety, Handling, and Toxicity

As with any research chemical, 5-bromo-2,3-dihydro-1H-inden-2-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[14] While specific toxicity data for this compound is not extensively published, data for structurally related compounds suggests that it should be treated as potentially hazardous.[15]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[14]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[14] In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[4]

-

Toxicity: Acute toxicity is unknown, but related aminoindanes are CNS stimulants.[1] Bromo-aromatic compounds can be irritants.[15] A full toxicological profile has not been established.

Conclusion

5-bromo-2,3-dihydro-1H-inden-2-amine is a strategically important building block in modern drug discovery. Its rigid conformational structure and, most importantly, its dual functionality—a reactive amine and a versatile aryl bromide—provide medicinal chemists with a powerful platform for synthesizing novel compounds. Its primary application lies in the development of CNS-active agents, where the ability to systematically modify the molecule via cross-coupling reactions is invaluable for optimizing pharmacological properties. As research into novel therapeutics for neurological and psychiatric disorders continues, the utility of scaffolds like 5-bromo-2,3-dihydro-1H-inden-2-amine is likely to expand further.

References

-

MySkinRecipes. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. [Link]

-

MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]

-

PubChem. 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1). [Link]

-

PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

-

NIST. 1H-Inden-1-one, 5-bromo-2,3-dihydro-. [Link]

- Google Patents. CN105130824A - Method for preparing S-5-bromo-1-aminoindane.

-

PubChem. 5-bromo-2,3-dihydro-1H-indene. [Link]

-

PubChem. 5-bromo-2,3-dihydro-1H-inden-2-amine. [Link]

-

UNODC. Details for Aminoindanes. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

ResearchGate. Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors | Request PDF. [Link]

-

ResearchGate. 1 H NMR Spectroscopic Data for Compounds 2, 3, 5, 7, and 9 (400 MHz, δ H , J in Hz). [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Wikipedia. 2-Aminoindane. [Link]

-

MDPI. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

- 1. Details for Aminoindanes [unodc.org]

- 2. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 3. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine [myskinrecipes.com]

- 4. 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-AMINE HYDROBROMIDE | 321352-52-7 [chemicalbook.com]

- 5. 5-bromo-2,3-dihydro-1H-inden-2-amine | C9H10BrN | CID 11298795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | C9H11Br2N | CID 12192057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. magritek.com [magritek.com]

- 10. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]

- 11. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. chemicalbook.com [chemicalbook.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

A Senior Application Scientist's Guide to 5-bromo-2,3-dihydro-1H-inden-2-amine: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 5-bromo-2,3-dihydro-1H-inden-2-amine, a key molecular scaffold and building block in medicinal chemistry and pharmaceutical development. We will move beyond simple data recitation to explore the strategic considerations behind its synthesis, the logic of its analytical validation, and its utility as a precursor in drug discovery, particularly for central nervous system (CNS) agents. This document is designed to serve as a practical and authoritative resource, bridging fundamental chemical principles with field-proven applications.

Core Molecular Profile

5-bromo-2,3-dihydro-1H-inden-2-amine, also known as 5-bromo-2-aminoindan, is a substituted indane derivative. Its rigid bicyclic structure provides a conformationally constrained scaffold, which is highly valuable for designing ligands with high specificity for biological targets. The presence of a bromine atom offers a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the primary amine serves as a crucial point for amide bond formation, salt formation, or further functionalization.

Below is a summary of its fundamental physicochemical properties. The molecular weight and formula are critical for all stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrN | [1][2] |

| Molecular Weight | 212.09 g/mol | [1][2] |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-inden-2-amine | [2] |

| CAS Number | 73536-88-6 (racemic) | [2] |

| Predicted Density | 1.490 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 278.2 ± 40.0 °C | [1] |

It is important to note that this compound is often supplied and used as a salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt, which typically present as more stable, crystalline solids with improved handling characteristics compared to the free base. The molecular weight of the hydrobromide salt is 293.00 g/mol [3].

Caption: 2D structure of 5-bromo-2,3-dihydro-1H-inden-2-amine.

Strategic Synthesis: Reductive Amination Approach

A common and reliable method for synthesizing 5-bromo-2,3-dihydro-1H-inden-2-amine is via the reductive amination of its corresponding ketone precursor, 5-bromo-2,3-dihydro-1H-inden-1-one. This ketone is a known intermediate in organic synthesis[4]. This two-step, one-pot process is efficient and demonstrates a foundational transformation in medicinal chemistry.

Expertise in Action: Why Reductive Amination? This pathway is chosen for its high efficiency and selectivity. The initial formation of an iminium ion intermediate, followed by its reduction, is generally a high-yielding process. The choice of reducing agent is critical; a mild reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is preferred because it is selective for the protonated imine (iminium ion) over the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct. This selectivity is the cornerstone of a successful and clean reaction.

Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol: One-Pot Reductive Amination

-

Materials : 5-bromo-2,3-dihydro-1H-inden-2-one, Ammonium acetate (NH₄OAc), Anhydrous Methanol (MeOH), Sodium cyanoborohydride (NaBH₃CN), 1M Hydrochloric acid (HCl), 1M Sodium hydroxide (NaOH), Dichloromethane (DCM), Anhydrous magnesium sulfate (MgSO₄).

-

Step 1: Reaction Setup : To a solution of 5-bromo-2,3-dihydro-1H-inden-2-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine/iminium ion intermediate.

-

Step 2: Reduction : Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is kept at 0 °C for 30 minutes and then allowed to warm to room temperature and stir overnight.

-

Step 3: Work-up : Quench the reaction by the slow addition of 1M HCl until the pH is ~2 to neutralize excess reducing agent. Stir for 1 hour. Basify the mixture with 1M NaOH to a pH of ~10-11.

-

Step 4: Extraction : Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Step 5: Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure amine.

Analytical Validation: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others, providing unequivocal structural confirmation and a reliable purity assessment.

Caption: A comprehensive workflow for analytical validation.

-

¹H and ¹³C NMR Spectroscopy : This is the primary tool for structural elucidation.

-

¹H NMR : Expect to see signals corresponding to the aromatic protons (with splitting patterns indicative of their substitution), the benzylic protons (CH₂), and the methine proton (CH) adjacent to the amine. The integration of these signals should match the number of protons in the molecule.

-

¹³C NMR : The spectrum should show the correct number of carbon signals, including distinct peaks for the aromatic carbons (some quaternary, some CH), the aliphatic CH₂, and the aliphatic CH carbon.

-

-

Mass Spectrometry (MS) : This technique directly confirms the molecular weight.

-

Expert Insight : For 5-bromo-2,3-dihydro-1H-inden-2-amine, high-resolution mass spectrometry (HRMS) is ideal. One should look for the molecular ion peak [M+H]⁺ at m/z ≈ 212.01. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic doublet of peaks (M and M+2) of nearly equal intensity must be observed, providing definitive evidence for the presence of a single bromine atom.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy : This method identifies key functional groups. The spectrum should display characteristic N-H stretching bands for the primary amine around 3300-3400 cm⁻¹ and C-H stretches for the aromatic and aliphatic portions of the molecule.

-

High-Performance Liquid Chromatography (HPLC) : This is the gold standard for assessing purity. A sample is analyzed on a suitable column (e.g., C18) with an appropriate mobile phase. The resulting chromatogram should show a single major peak, and its area percentage (typically with UV detection) is used to quantify the purity, which should ideally be >95% for use in further research.

Role in Drug Discovery and Development

The 5-bromo-2-aminoindan scaffold is a privileged structure in medicinal chemistry. Its significance lies in its use as a rigid, well-defined framework to which various pharmacophoric elements can be attached.

-

CNS Drug Development : This scaffold is particularly prominent in the development of agents targeting the central nervous system. The rigid indane core restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for specific receptors or enzymes. It is utilized in the design of selective receptor agonists or antagonists for neurological and psychiatric disorders[1].

-

Chiral Intermediate : The amine at the 2-position creates a chiral center. Enantiomerically pure forms of this compound are highly sought after as chiral intermediates in asymmetric synthesis, allowing for the stereocontrolled construction of complex drug molecules[1]. This is critical because the biological activity of enantiomers can differ significantly.

-

Synthetic Handle for Library Synthesis : The bromine atom serves as a versatile functional group for diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), enabling the rapid synthesis of libraries of analogues for structure-activity relationship (SAR) studies. This allows researchers to systematically probe the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As a research chemical, 5-bromo-2,3-dihydro-1H-inden-2-amine requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general precautions for bromo-amino aromatic compounds apply.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat[5].

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[6]. Avoid contact with skin, eyes, and clothing[7]. Wash hands thoroughly after handling[8].

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[5][6]. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended[1].

-

Disposal : Dispose of waste material in accordance with local, regional, and national regulations[5].

References

-

Synthesis of 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2022). Molbank, 2022(2), M1380. [Link]

-

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. MySkinRecipes. [Link]

-

5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1). PubChem, National Center for Biotechnology Information. [Link]

-

5-bromo-2,3-dihydro-1H-inden-2-amine. PubChem, National Center for Biotechnology Information. [Link]

-

Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. ResearchGate. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. Journal of Molecular Structure. [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. MDPI. [Link]

-

Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors. ResearchGate. [Link]

-

Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. PubMed. [Link]

Sources

- 1. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine [myskinrecipes.com]

- 2. 5-bromo-2,3-dihydro-1H-inden-2-amine | C9H10BrN | CID 11298795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | C9H11Br2N | CID 12192057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Significance of 5-bromo-2,3-dihydro-1H-inden-2-amine

An In-depth Technical Guide to the Synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine

5-bromo-2,3-dihydro-1H-inden-2-amine is a crucial molecular scaffold and key intermediate in the field of medicinal chemistry and drug development. As a substituted 2-aminoindan, it belongs to a class of compounds known for their psychoactive properties, often classified as entactogens[1]. Its rigid bicyclic structure and the presence of a bromine atom provide a unique framework for designing selective ligands for various biological targets. The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions like Suzuki and Buchwald aminations[2]. This guide provides a comprehensive overview of a robust and scientifically-grounded pathway for the synthesis of this valuable compound, intended for researchers and professionals in organic synthesis and drug discovery.

Retrosynthetic Analysis and Strategic Overview

The most logical and efficient approach to synthesizing 5-bromo-2,3-dihydro-1H-inden-2-amine involves the reductive amination of a ketone precursor. Our retrosynthetic analysis identifies 5-bromo-2,3-dihydro-1H-inden-2-one (also known as 5-bromo-2-indanone) as the pivotal intermediate. The core challenge, therefore, lies in the efficient preparation of this key ketone.

A common and practical starting point for this synthesis is the more readily available isomer, 5-bromo-2,3-dihydro-1H-inden-1-one (5-bromo-1-indanone). This guide will detail a primary pathway beginning from 5-bromo-1-indanone, proceeding through the corresponding alcohol and alkene intermediates to arrive at the target 2-ketone, culminating in the final reductive amination step.

Caption: High-level retrosynthetic pathway for 5-bromo-2-aminoindan.

Pathway I: Synthesis from 5-bromo-1-indanone

This pathway represents a robust, multi-step synthesis that leverages common and well-understood organic transformations. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of the Precursor, 5-bromo-1-indanone

The synthesis of the starting material, 5-bromo-1-indanone, can be achieved via an intramolecular Friedel-Crafts reaction. One established method involves the cyclization of 3-(3-bromophenyl)propionic acid using a strong acid catalyst[3]. An alternative, high-temperature method utilizes 4-(3-chloropropanoyl)bromobenzene with aluminum chloride and sodium chloride[4].

Expert Insight: The choice of method depends on precursor availability and scale. The Friedel-Crafts cyclization of the propionic acid derivative is often preferred in laboratory settings for its milder conditions compared to the high-temperature melt method.

Step 2: Reduction of 5-bromo-1-indanone to 5-bromo-1-indanol

The first step in transforming the 1-indanone scaffold to the 2-indanone is the selective reduction of the carbonyl group to a secondary alcohol.

-

Mechanism: This is a nucleophilic addition of a hydride ion to the carbonyl carbon.

-

Reagent Selection: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation. It is highly selective for aldehydes and ketones, cost-effective, and safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The use of NaBH₄ avoids the risk of reducing the aromatic ring or causing hydrodebromination.

Experimental Protocol: Synthesis of 5-bromo-1-indanol

-

In a round-bottom flask, dissolve 5-bromo-1-indanone (1.0 eq) in methanol at room temperature.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Stir the reaction at 0-5 °C for 1 hour, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly quench the excess NaBH₄ by adding acetone, followed by the dropwise addition of dilute hydrochloric acid to neutralize the solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 5-bromo-1-indanol as a solid, which can be used in the next step without further purification.

Step 3: Dehydration to 6-bromo-1H-indene

The synthesized 1-indanol is then dehydrated to form the corresponding alkene, 6-bromo-1H-indene. This step repositions the functional handle for subsequent oxidation at the 2-position.

-

Mechanism: This is an acid-catalyzed elimination (E1) reaction. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Loss of water forms a secondary carbocation, which is stabilized by the adjacent benzene ring. A base (e.g., water or the conjugate base of the acid) then abstracts a proton from the adjacent carbon to form the double bond.

-

Reagent Selection: A strong acid catalyst such as p-toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄) in a non-polar solvent like toluene is effective. Using a Dean-Stark apparatus allows for the azeotropic removal of water, driving the equilibrium towards the product.

Step 4: Hydroboration-Oxidation to 5-bromo-2-indanol

This two-step sequence is a classic method for the anti-Markovnikov hydration of an alkene, which is essential for installing the hydroxyl group at the C2 position.

-

Mechanism:

-

Hydroboration: Borane (BH₃), typically used as a complex with THF (BH₃·THF), adds across the double bond. The boron atom adds to the less substituted carbon (C1), and the hydride adds to the more substituted carbon (C2). This occurs in a syn-fashion from the less sterically hindered face.

-

Oxidation: The resulting organoborane is oxidized in situ using basic hydrogen peroxide (H₂O₂/NaOH). The C-B bond is replaced with a C-O bond with retention of stereochemistry.

-

-

Causality: This specific sequence is chosen because direct acid-catalyzed hydration would follow Markovnikov's rule, re-forming the 1-indanol. The hydroboration-oxidation pathway provides the desired 2-indanol regioselectivity.

Step 5: Oxidation to 5-bromo-2-indanone

The final step in preparing the key intermediate is the oxidation of the secondary alcohol, 5-bromo-2-indanol, to the ketone, 5-bromo-2-indanone.

-

Reagent Selection: A variety of oxidizing agents can be used.

-

Chromium-based: Pyridinium chlorochromate (PCC) or Jones reagent are effective but generate toxic chromium waste.

-

DMSO-based: Swern or Moffatt oxidations are highly efficient but can have issues with odor and byproducts.

-

Modern/Milder: Dess-Martin periodinane (DMP) or a catalytic system like TEMPO with a stoichiometric oxidant (e.g., bleach) are often preferred for their milder conditions and cleaner reaction profiles.

-

Step 6: Reductive Amination to 5-bromo-2,3-dihydro-1H-inden-2-amine

This is the culminating step where the amine functionality is installed. Reductive amination is a powerful and widely used method for forming C-N bonds[5]. It proceeds by first forming an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in the same pot to the desired amine[6].

Sources

- 1. Entactogen - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis routes of 5-Bromo-1-indanone [benchchem.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Structural Analogs of 5-bromo-2,3-dihydro-1H-inden-2-amine

Introduction: The 2-Aminoindan Scaffold - A Privileged Structure in Neuropharmacology

The 2-aminoindan framework, a rigid analog of phenethylamine, represents a cornerstone in the design of neuropharmacologically active compounds.[1] Its constrained cyclic structure imparts a distinct conformational rigidity compared to more flexible amphetamine derivatives, leading to unique interactions with biological targets. This guide focuses on 5-bromo-2,3-dihydro-1H-inden-2-amine and its structural analogs, a class of compounds that has garnered significant interest for its modulatory effects on monoamine neurotransmitter systems.[2][3] These systems, comprising dopamine (DA), norepinephrine (NE), and serotonin (5-HT), are integral to the regulation of mood, cognition, and behavior, making them critical targets in the development of therapeutics for a range of psychiatric and neurological disorders.[4][5]

This document will provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways for creating these analogs, explore their intricate structure-activity relationships (SAR) at key biological targets, and elucidate the underlying pharmacological mechanisms. Furthermore, this guide will present detailed experimental protocols and visual representations of key processes to facilitate a deeper understanding and practical application of this knowledge in a research setting.

Synthetic Strategies: Accessing the 2-Aminoindan Core and its Analogs

The synthesis of 2-aminoindan and its derivatives can be approached through several strategic routes, often commencing from readily available starting materials like indanone.[1][6] The choice of synthetic pathway is often dictated by the desired substitution pattern on the aromatic ring and the stereochemical requirements of the final compound.

A common and effective method for the synthesis of the parent 2-aminoindan involves the reduction of 2-indanone oxime.[2] This approach provides a straightforward entry into the core scaffold. For the synthesis of specific analogs such as 5-bromo-2,3-dihydro-1H-inden-2-amine, the corresponding substituted indanone, in this case, 5-bromo-2,3-dihydro-1H-inden-1-one, serves as a key intermediate.[7]

General Synthetic Workflow:

The following diagram illustrates a generalized synthetic workflow for producing substituted 2-aminoindan analogs.

Caption: Generalized synthetic workflow for 2-aminoindan analogs.

Experimental Protocol: Synthesis of 2-Aminoindan from 2-Indanone

This protocol outlines a representative procedure for the synthesis of the parent 2-aminoindan, which can be adapted for substituted analogs.

Step 1: Oxime Formation

-

Dissolve 2-indanone in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the reaction mixture.

-

Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Isolate the crude 2-indanone oxime by precipitation or extraction.

Step 2: Reduction of the Oxime

-

Dissolve the 2-indanone oxime in a protic solvent like ethanol or acetic acid.

-

Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a high-pressure reactor under a hydrogen atmosphere.

-

After the reaction is complete, filter off the catalyst.

-

Isolate and purify the 2-aminoindan product, often as a hydrochloride salt, through crystallization or chromatography.

Causality in Experimental Choices: The use of a palladium catalyst is crucial for the efficient reduction of the oxime to the corresponding amine. The choice of solvent and reaction conditions can influence the yield and purity of the final product. For substituted analogs, the starting material would be the appropriately substituted indanone, and the reaction conditions may require optimization.

Pharmacology and Structure-Activity Relationships (SAR)

The pharmacological profile of 2-aminoindan analogs is primarily defined by their interactions with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][8] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[5][9] 2-Aminoindan derivatives act as monoamine releasing agents, meaning they can reverse the normal function of these transporters, leading to an efflux of neurotransmitters into the synapse.[10]

Interaction with Monoamine Transporters

The following table summarizes the in vitro monoamine release data for several key 2-aminoindan analogs. The EC50 values represent the concentration of the compound that elicits a half-maximal release of the respective monoamine.

| Compound | Serotonin Release (SERT) EC50 (nM) | Norepinephrine Release (NET) EC50 (nM) | Dopamine Release (DAT) EC50 (nM) | Reference |

| 2-Aminoindan (2-AI) | >10,000 | 86 | 439 | [11] |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 114 | 117 | 1,334 | [11] |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 31 | 3,101 | >10,000 | [11] |

| 5-Methoxy-2-aminoindan (MEAI) | 134 | 861 | 2,646 | [11] |

Expert Insights into SAR:

-

Unsubstituted Core (2-AI): The parent compound, 2-AI, displays a preference for releasing norepinephrine and dopamine over serotonin, exhibiting a pharmacological profile somewhat analogous to amphetamine.[11]

-

Aromatic Ring Substitution: The introduction of substituents on the aromatic ring significantly modulates the potency and selectivity of these compounds.[2][8]

-

Methylenedioxy Substitution (MDAI): The addition of a methylenedioxy bridge at the 5 and 6 positions, as seen in MDAI, dramatically increases potency at the serotonin transporter (SERT), making it a more potent serotonin releaser.[11]

-

Methoxy and Methyl Substitution (MMAI and MEAI): The presence of methoxy and methyl groups, as in MMAI and MEAI, also enhances serotonergic activity, with MMAI being a particularly potent and selective serotonin releasing agent.[11]

-

-

Halogenation (e.g., 5-Bromo-2-aminoindan): While specific data for 5-bromo-2,3-dihydro-1H-inden-2-amine is not extensively published in the provided search results, based on the SAR of other halogenated analogs like 5-iodo-2-aminoindan (5-IAI), it is reasonable to predict that the bromo-substituent would also confer significant activity at the serotonin transporter.[1] Halogenation on the aromatic ring of phenethylamines is a well-established strategy for enhancing serotonergic effects.

Interaction with α2-Adrenergic Receptors

In addition to their effects on monoamine transporters, several 2-aminoindan derivatives have been shown to possess affinity for α2-adrenergic receptors.[2][8] This interaction can contribute to their overall pharmacological profile, potentially modulating the release of norepinephrine and influencing cardiovascular and autonomic functions. For instance, 2-AI has been found to have a relatively high affinity for the α2C-adrenoceptor subtype.[8]

Mechanism of Action: Monoamine Release

The primary mechanism by which 2-aminoindan analogs exert their effects is through the reversal of monoamine transporter function.[10][12] This process can be broken down into several key steps:

-

Uptake into the Presynaptic Terminal: The 2-aminoindan analog is recognized as a substrate by the monoamine transporters (DAT, NET, or SERT) and is transported into the presynaptic neuron.[12]

-

Disruption of Vesicular Storage: Once inside the neuron, these compounds can interfere with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into synaptic vesicles for storage and subsequent release.[10] This disruption leads to an increase in the cytoplasmic concentration of monoamines.

-

Transporter-Mediated Efflux: The elevated cytoplasmic monoamine concentration, coupled with the interaction of the 2-aminoindan analog with the transporter, causes the transporter to reverse its direction of transport. Instead of taking up neurotransmitters from the synapse, it begins to pump them out of the neuron and into the synaptic cleft.[10][12]

Signaling Pathway Diagram:

The following diagram illustrates the mechanism of action of a 2-aminoindan analog as a monoamine releasing agent.

Caption: Mechanism of monoamine release by 2-aminoindan analogs.

Future Directions and Research Applications

The 2-aminoindan scaffold continues to be a fertile ground for the discovery of novel psychoactive compounds. Future research in this area will likely focus on:

-

Fine-tuning Receptor Selectivity: Synthesizing new analogs with more specific profiles for individual monoamine transporters or receptor subtypes to minimize off-target effects.

-

Exploring Novel Therapeutic Applications: Investigating the potential of these compounds in treating a wider range of conditions, including depression, anxiety disorders, and substance abuse disorders.[13][14]

-

Understanding Neurotoxicity: Further elucidating the potential neurotoxic effects of these compounds, particularly with long-term use, is crucial for assessing their therapeutic index.

Conclusion

5-bromo-2,3-dihydro-1H-inden-2-amine and its structural analogs represent a fascinating and pharmacologically significant class of compounds. Their ability to modulate monoamine neurotransmission through a unique mechanism of transporter-mediated release makes them valuable tools for neuroscience research and potential leads for the development of novel therapeutics. A thorough understanding of their synthesis, structure-activity relationships, and mechanism of action, as outlined in this guide, is essential for any scientist working in the field of drug discovery and development.

References

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(10), 3059–3070. [Link]

-

Wikipedia. (n.d.). 2-Aminoindane. Retrieved from [Link]

-

UNODC. (n.d.). Details for Aminoindanes. Retrieved from [Link]

- Google Patents. (n.d.). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.

-

Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology (Berl), 236(10), 3059-3070. [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular Aspects of Medicine, 42, 67-80. [Link]

-

UNODC. (n.d.). Aminoindanes. Retrieved from [Link]

-

Grokipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]

-

Frontiers. (n.d.). Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders. Retrieved from [Link]

-

Wikipedia. (n.d.). Monoamine neurotransmitter. Retrieved from [Link]

-

Corrias, F., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Journal of Psychoactive Drugs, 49(5), 366-375. [Link]

-

Encyclopedia.pub. (2022). New Psychoactive Substances: Piperazines and Aminoindanes. Encyclopedia, 2(2), 793-806. [Link]

-

MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19), 6529. [Link]

-

Grokipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]

-

IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Farmacologia y Toxicologia, 14(4), 035. [Link]

-

RSC Publishing. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry. [Link]

-

Frontiers. (n.d.). Integrative in silico and in vitro analysis of Pinus roxburghii essential oil: unveiling its antioxidant, antidiabetic, and antiglycation potential. Frontiers in Pharmacology, 15. [Link]

-

Wikipedia. (n.d.). Monoamine neurotransmitter. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Entactogen. Retrieved from [Link]

- Google Patents. (n.d.). CN105130824A - Method for preparing S-5-bromo-1-aminoindane.

-

Corrias, F., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Journal of Psychoactive Drugs, 49(5), 366-375. [Link]

-

Encyclopedia.pub. (2022). New Psychoactive Substances: Piperazines and Aminoindanes. Encyclopedia, 2(2), 793-806. [Link]

-

ChemUniverse. (n.d.). 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE [P89502]. Retrieved from [Link]

Sources

- 1. Details for Aminoindanes [unodc.org]

- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine neurotransmitter - Wikipedia [en.wikipedia.org]

- 6. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 11. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: A Practical Guide to a Foundational Property

An In-Depth Technical Guide to the Solubility Profile of 5-bromo-2,3-dihydro-1H-inden-2-amine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the solubility of a compound is not merely a perfunctory checkbox; it is a cornerstone of its entire developability profile. Solubility dictates bioavailability, influences formulation strategies, and ultimately impacts therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromo-2,3-dihydro-1H-inden-2-amine, a substituted indane derivative of interest in medicinal chemistry.

As a Senior Application Scientist, my objective is not to simply present data, but to provide a framework for understanding and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings dictated by its molecular structure, outline rigorous, field-proven experimental protocols for both thermodynamic and kinetic solubility, and discuss the analytical methodologies required for accurate quantification. This document is designed to be a self-validating guide, empowering researchers to generate reliable and reproducible solubility data.

Physicochemical Characteristics of 5-bromo-2,3-dihydro-1H-inden-2-amine

A molecule's structure is the primary determinant of its physical properties. 5-bromo-2,3-dihydro-1H-inden-2-amine is comprised of a bicyclic indane core, a bromine substituent, and a primary amine group. These features collectively govern its solubility behavior.

The indane and bromo-substituted benzene ring form a large, non-polar, hydrophobic moiety.[2][3] In contrast, the primary amine group (-NH2) provides a site for hydrogen bonding, a key interaction for solubility in polar, protic solvents like water.[4][5] The interplay between this hydrophobic surface area and the polar amine function is central to its solubility profile.

Key computed physicochemical properties are summarized below, providing a baseline for predictive assessment.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrN | PubChem[6] |

| Molecular Weight | 212.09 g/mol | PubChem[6] |

| XLogP3 | 2 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[6] |

XLogP3 is a computed measure of hydrophobicity; a value of 2 suggests moderate lipophilicity and anticipates limited aqueous solubility for the free base.

The Critical Role of pH: An Amine's Duality

The primary amine group of 5-bromo-2,3-dihydro-1H-inden-2-amine imparts pH-dependent solubility. As a basic functional group, it can accept a proton (H⁺) in an acidic environment to form a positively charged ammonium salt.

This equilibrium is fundamental. The free base is a neutral molecule with limited capacity for hydrogen bonding relative to its size, predicting lower aqueous solubility. The protonated salt form, being ionic, is significantly more polar and is expected to exhibit much greater solubility in aqueous media.[7] This behavior is the reason why many amine-containing drugs are formulated as salts. A predicted pKa for the similar compound 5-bromo-2,3-dihydro-1H-inden-1-amine is approximately 9.05, suggesting that the compound will be predominantly in its more soluble, protonated form at physiological pH and below.[8]

Caption: pH-dependent equilibrium of the amine.

Experimental Determination of Solubility

While theoretical properties are instructive, empirical data is indispensable. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[9]

-

Thermodynamic Solubility is the true equilibrium solubility. It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature. The traditional "shake-flask" method is the gold standard for this determination.[10]

-

Kinetic Solubility measures the concentration at which a compound, dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer, begins to precipitate.[9] This is often a higher-throughput method used in early discovery.[11][12]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the definitive measurement of equilibrium solubility. The core principle is to saturate a solvent with the compound and then quantify the concentration in the resulting solution.[10]

Causality: The extended incubation period (24-48 hours) is critical to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states. Inadequate equilibration time is a common source of error, often leading to an underestimation of solubility.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Add an excess of solid 5-bromo-2,3-dihydro-1H-inden-2-amine (enough to ensure undissolved solid remains at the end) to a series of vials containing precise volumes of the desired solvents (e.g., water, pH 7.4 phosphate-buffered saline, 0.1N HCl).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours. Visual confirmation of remaining solid is necessary to ensure saturation.

-

Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant. For compounds that may adsorb to filters, centrifugation alone is preferred. If filtration is used, a low-binding filter material (e.g., PVDF) should be validated.

-

Quantification: Prepare a dilution series of the supernatant and analyze using a validated analytical method, such as HPLC-UV, against a standard curve prepared from a known stock solution.

Protocol: Kinetic Solubility Determination (Nephelometry)

This high-throughput method is ideal for screening and relies on detecting light scattering from precipitate formation.[1][11]

Causality: This method mimics the scenario where a drug, dissolved in a formulation solvent like DMSO, is introduced into the aqueous environment of the body. The resulting precipitation, or lack thereof, provides a kinetic, rather than thermodynamic, measure of solubility.

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Step-by-Step Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells of a clear microplate.

-

Compound Addition: Add a small volume of the DMSO stock to the first row of wells to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1-2%) to minimize co-solvent effects.

-

Serial Dilution: Perform a serial dilution down the columns of the plate.

-

Incubation: Allow the plate to incubate at a controlled temperature for a defined period (e.g., 1-2 hours).

-

Measurement: Read the plate on a nephelometer or turbidimeter. The solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only controls.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format. As no specific published data exists for 5-bromo-2,3-dihydro-1H-inden-2-amine, the following table serves as a template for reporting experimentally determined values.

| Solvent/Buffer System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| Deionized Water | 25 | Thermodynamic | Experimental Value | Calculated Value |

| 0.1 N HCl (pH ~1) | 25 | Thermodynamic | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Thermodynamic | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Kinetic | Experimental Value | Calculated Value |

| Simulated Gastric Fluid | 37 | Thermodynamic | Experimental Value | Calculated Value |

| Simulated Intestinal Fluid | 37 | Thermodynamic | Experimental Value | Calculated Value |

Safety and Handling

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13][14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13] Avoid generating dust.[14]

-

Storage: Store in a tightly closed container in a cool, dry place.[13]

Conclusion

The solubility of 5-bromo-2,3-dihydro-1H-inden-2-amine is a complex property governed by its moderately hydrophobic structure and the presence of a basic amine functional group. Its aqueous solubility is predicted to be limited but significantly enhanced at acidic pH due to the formation of a more polar ammonium salt. This guide provides the theoretical framework and detailed, actionable protocols for researchers to empirically determine both the thermodynamic and kinetic solubility of this compound. Rigorous adherence to these methodologies will yield reliable data crucial for advancing drug development programs.

References

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11298795, 5-bromo-2,3-dihydro-1H-inden-2-amine. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

Angene Chemical. (2024, April 27). Safety Data Sheet: (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Al-Obaidi, H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 1). Physical Properties of Amines. Retrieved from [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. byjus.com [byjus.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. 5-bromo-2,3-dihydro-1H-inden-2-amine | C9H10BrN | CID 11298795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-Bromo-2,3-dihydro-1H-inden-1-amine | 185122-74-1 [chemicalbook.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. bmglabtech.com [bmglabtech.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. fishersci.com [fishersci.com]

- 14. angenechemical.com [angenechemical.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Technical Guide to the Spectral Analysis of 5-bromo-2,3-dihydro-1H-inden-2-amine

Introduction

5-bromo-2,3-dihydro-1H-inden-2-amine is a substituted indane derivative of significant interest in medicinal chemistry and drug development. As a structural analog of bioactive molecules, its unambiguous identification and characterization are paramount for researchers in the field. This technical guide provides an in-depth analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for its characterization. Each section outlines the expected spectral features, the underlying chemical principles, and detailed protocols for data acquisition.

Molecular Structure and Key Features

The structure of 5-bromo-2,3-dihydro-1H-inden-2-amine incorporates a bicyclic indane core, a bromine substituent on the aromatic ring, and a primary amine on the five-membered ring. These features give rise to a unique spectral fingerprint.

Caption: Molecular structure of 5-bromo-2,3-dihydro-1H-inden-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of 5-bromo-2,3-dihydro-1H-inden-2-amine.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, methine, and amine protons. The chemical shifts are influenced by the bromine atom's electron-withdrawing effect and the amine group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Aromatic-H (C4-H) | ~7.3 | d | ~8.0 | |

| Aromatic-H (C6-H) | ~7.2 | dd | ~8.0, ~2.0 | |

| Aromatic-H (C7-H) | ~7.1 | d | ~2.0 | |

| Methine-H (C2-H) | ~3.5 - 3.8 | m | The position of this proton is influenced by the adjacent amine group. | |

| Benzylic-H (C1-Hα, C3-Hα) | ~3.2 - 3.4 | dd | ~16.0, ~7.0 | Diastereotopic protons due to the chiral center at C2. |

| Benzylic-H (C1-Hβ, C3-Hβ) | ~2.8 - 3.0 | dd | ~16.0, ~5.0 | Diastereotopic protons. |

| Amine-H (NH₂) | ~1.5 - 2.5 | br s | Chemical shift is concentration and solvent dependent; will exchange with D₂O. |

Causality in Proton Chemical Shifts: The aromatic protons are expected in the 7.1-7.3 ppm region. The bromine atom will deshield the ortho proton (C4-H) and the para proton (C6-H) to a lesser extent, while the meta proton (C7-H) will be least affected. The protons on the five-membered ring will show complex splitting patterns due to geminal and vicinal coupling. The diastereotopic nature of the benzylic protons (C1 and C3) arises from the chirality at C2, leading to distinct signals for each proton. The amine protons typically appear as a broad singlet that can be confirmed by a D₂O exchange experiment, where the signal disappears.[1]

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C-Br (C5) | ~120 | The bromine attachment will cause a significant shift. |

| Aromatic C-H (C4, C6, C7) | ~125 - 130 | Three distinct signals are expected for the aromatic C-H carbons. |

| Aromatic Quaternary (C3a, C7a) | ~140 - 145 | The bridgehead carbons will be in the downfield region of the aromatic signals. |

| Methine C-N (C2) | ~50 - 55 | The carbon attached to the nitrogen will be significantly deshielded. |

| Benzylic (C1, C3) | ~35 - 40 | These carbons are adjacent to the aromatic ring. |

Logic of Carbon Chemical Shifts: The chemical shifts in the ¹³C NMR spectrum are primarily influenced by the hybridization and the electronic environment of the carbon atoms. The sp² hybridized aromatic carbons will resonate in the downfield region (120-145 ppm), with the carbon attached to the electronegative bromine atom appearing at the lower end of this range. The sp³ hybridized carbons of the five-membered ring will be found in the upfield region. The C2 carbon, being directly attached to the electron-withdrawing amine group, will be the most deshielded of the aliphatic carbons.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-bromo-2,3-dihydro-1H-inden-2-amine (or its salt) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube. For amine salts, DMSO-d₆ is often a good solvent choice.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. For confirmation of the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Characteristic IR Absorptions (Predicted)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3400 - 3250 | Medium | Primary amines typically show two bands (asymmetric and symmetric stretching).[2][3][4][5] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | |

| N-H Bend (Amine) | 1650 - 1580 | Medium-Strong | Scissoring vibration of the primary amine.[2] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands are expected in this region. |

| C-N Stretch (Aliphatic Amine) | 1250 - 1020 | Medium | [2] |

| C-Br Stretch | 600 - 500 | Strong |

Interpretation of IR Data: The IR spectrum will be dominated by features characteristic of a primary amine and a bromo-substituted aromatic ring. The two N-H stretching bands in the 3400-3250 cm⁻¹ region are a key indicator of the primary amine functionality.[2][3][4][5] The N-H bending vibration around 1600 cm⁻¹ is also a useful diagnostic peak.[2] The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring. The strong absorption in the lower wavenumber region (600-500 cm⁻¹) is indicative of the C-Br bond.

Experimental Protocol: IR Spectroscopy

Caption: Predicted fragmentation pathway for 5-bromo-2,3-dihydro-1H-inden-2-amine.

Key Fragmentation Pathways:

-

Loss of Bromine: A common fragmentation for bromo-compounds is the loss of a bromine radical, which would result in a fragment at m/z 132.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine (alpha-cleavage) is a characteristic fragmentation for amines. This would lead to the loss of a hydrogen atom or an ethyl radical, but more likely a rearrangement followed by loss of a neutral molecule. A likely fragmentation is the loss of an ethene molecule from the five-membered ring after initial cleavage, leading to a fragment at m/z 183/185.

-

Benzylic Cleavage: Cleavage at the benzylic position can also occur, leading to the formation of a stable benzylic cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane. If the compound is not sufficiently volatile, derivatization may be necessary.

-

GC Method:

-

Injector: Set to a temperature of ~250 °C.

-

Column: Use a standard non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. [6] * Carrier Gas: Use helium at a constant flow rate.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

Detector: An electron multiplier is typically used.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.

-

Compare the fragmentation pattern with predicted pathways and library spectra if available.

-

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics of 5-bromo-2,3-dihydro-1H-inden-2-amine. By combining foundational spectroscopic principles with data from analogous structures, a detailed and predictive analysis of its NMR, IR, and MS spectra has been presented. The included experimental protocols offer a self-validating framework for researchers to acquire and interpret their own data, ensuring the accurate identification and characterization of this important molecule in their research and development endeavors.

References

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Wang, S., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 313-321. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm. [Link]

-

Ghosh, A., et al. (2021). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 16(9), 4435-4449. [Link]

-

Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

-

LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

The Emerging Role of 5-Bromo-2,3-dihydro-1H-inden-2-amine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminoindane scaffold has garnered significant attention in medicinal chemistry as a privileged structure for designing psychoactive compounds that modulate monoamine neurotransmitter systems. This technical guide focuses on a specific, yet under-explored, derivative: 5-bromo-2,3-dihydro-1H-inden-2-amine. While direct research on this particular molecule is nascent, this document synthesizes the current understanding of the broader 2-aminoindane class, explores the influence of halogenation on their pharmacological profile, and extrapolates the potential applications of 5-bromo-2,3-dihydro-1H-inden-2-amine in the development of novel therapeutics for neurological and psychiatric disorders. We will delve into its presumed mechanism of action, plausible synthetic routes, and the anticipated structure-activity relationships that position it as a compound of interest for further investigation.

Introduction: The 2-Aminoindane Framework in Neuropharmacology

The 2-aminoindane chemical backbone is a rigid analog of phenethylamine, a core structure in many stimulant and psychedelic drugs. This structural constraint has profound implications for its interaction with biological targets, particularly the monoamine transporters responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET). Derivatives of 2-aminoindane have been investigated for their potential as therapeutic agents for conditions such as depression, anxiety, and Parkinson's disease[1]. Historically, some aminoindanes were explored for their bronchodilating and analgesic properties[2]. More recently, they have emerged as recreational designer drugs, often sought for their empathogenic and entactogenic effects, which are primarily attributed to their potent interaction with the serotonin transporter[2].

The Significance of Halogenation: Tuning Pharmacological Activity

The introduction of a halogen atom, such as bromine, onto the aromatic ring of a pharmacophore is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. In the context of 2-aminoindanes, substitution at the 5-position of the indane ring has been shown to be a critical determinant of their pharmacological profile. For instance, the related compound, 5-iodo-2-aminoindan (5-IAI), is a rigid analog of para-iodoamphetamine and is known to produce MDMA-like effects, underscoring the potent influence of a halogen at this position[3]. It is therefore reasonable to hypothesize that the bromo-substitution in 5-bromo-2,3-dihydro-1H-inden-2-amine will confer significant activity at monoamine transporters.

Presumed Mechanism of Action: A Monoamine Reuptake Inhibitor

Based on the pharmacology of the 2-aminoindane class, 5-bromo-2,3-dihydro-1H-inden-2-amine is anticipated to function as a monoamine reuptake inhibitor. This mechanism involves the blockade of SERT, DAT, and/or NET, leading to an accumulation of the respective neurotransmitters in the synaptic cleft and thereby enhancing monoaminergic neurotransmission[4]. The specific selectivity profile of the 5-bromo derivative for these transporters is yet to be fully elucidated in publicly available literature. However, studies on analogous compounds suggest that 2-aminoindanes often exhibit a preference for SERT and NET over DAT[5]. This profile is distinct from many classical psychostimulants and may result in a unique therapeutic window with potentially reduced abuse liability.

Figure 1: Proposed mechanism of action.

Synthetic Approaches

General Synthetic Workflow

A likely synthetic pathway would involve the following key steps:

-

Bromination of Indan: The synthesis would likely commence with the bromination of indan to introduce the bromine atom at the 5-position of the aromatic ring.

-

Oxidation to Indanone: The resulting 5-bromoindan would then be oxidized to 5-bromo-2-indanone.

-

Reductive Amination: The key step to introduce the amine functionality at the 2-position is the reductive amination of the 5-bromo-2-indanone. This can be achieved through various methods, including the formation of an oxime followed by reduction, or a direct one-pot reaction with an amine source and a reducing agent.

A patent for the preparation of the related S-5-bromo-1-aminoindane starts from 5-bromo-1-indanone, which is then converted to an oxime and subsequently reduced. A similar strategy could be employed for the synthesis of the 2-amino isomer.

Figure 2: Conceptual synthetic workflow.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of 2-aminoindane derivatives provides valuable insights into how modifications to the core structure affect their biological activity.

| Modification | Effect on Activity | Rationale |

| Ring Substitution | Potency and selectivity are highly dependent on the nature and position of the substituent. | Halogenation at the 5-position, as in 5-IAI, is known to enhance serotonergic activity[3]. The electron-withdrawing nature of bromine in the 5-bromo analog is expected to similarly influence its interaction with monoamine transporters. |

| N-Alkylation | Can alter the selectivity profile and potency. | N-methylation or N-ethylation can shift the activity towards a more stimulant-like profile or alter the balance between SERT, DAT, and NET inhibition. |

| Stereochemistry | Enantiomers can exhibit different potencies and selectivities. | The chiral center at the 2-position (if the amine is not symmetrically substituted) can lead to stereospecific interactions with the transporter binding sites. |

Table 1: Key Structure-Activity Relationships for 2-Aminoindane Derivatives.

Potential Therapeutic Applications